molecular formula C13H19NO B14613474 2-Pyrrolidinepropanol, 1-phenyl- CAS No. 59283-45-3

2-Pyrrolidinepropanol, 1-phenyl-

Cat. No.: B14613474
CAS No.: 59283-45-3
M. Wt: 205.30 g/mol
InChI Key: BOYAPUFCARQADT-UHFFFAOYSA-N
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Description

2-Pyrrolidinepropanol, 1-phenyl- is an organic compound that belongs to the class of alcohols and phenols. It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinepropanol, 1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under anhydrous conditions and typically requires refluxing for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinepropanol, 1-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinepropanol, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Pyrrolidinepropanol, 1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinepropanol, 1-phenyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: Similar in structure but lacks the pyrrolidine ring.

    Phenylethanolamine: Contains a phenyl group and an ethanolamine moiety.

    Pyrrolidine derivatives: Various compounds with a pyrrolidine ring and different substituents.

Uniqueness

2-Pyrrolidinepropanol, 1-phenyl- is unique due to the combination of its pyrrolidine ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

CAS No.

59283-45-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1-phenylpyrrolidin-2-yl)propan-1-ol

InChI

InChI=1S/C13H19NO/c15-11-5-9-13-8-4-10-14(13)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

BOYAPUFCARQADT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CCCO

Origin of Product

United States

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